molecular formula C44H46Cl4N8Zn B13413920 {4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride

{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride

Cat. No.: B13413920
M. Wt: 894.1 g/mol
InChI Key: UHVZXKFEGYMNNM-UHFFFAOYSA-J
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Description

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride: is a synthetic zinc porphyrin compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride typically involves the reaction of zinc acetate with meso-Tetra (N-methyl-4-pyridyl) porphine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrachloride salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced zinc porphyrin complexes .

Mechanism of Action

The mechanism of action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride involves its ability to interact with various molecular targets through its unique coordination chemistry. The central zinc ion can coordinate with nitrogen atoms in the pyridyl moiety, facilitating the formation of complex structures. This coordination is crucial for its activity in photoinduced electron/energy transfer reactions and its interaction with G-quadruplex DNA .

Comparison with Similar Compounds

Uniqueness: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride stands out due to its specific coordination chemistry and electronic properties, which make it particularly effective in photoinduced electron/energy transfer reactions and DNA interaction studies. Its ability to form stable complexes with G-quadruplex DNA highlights its potential in anti-cancer research .

Properties

Molecular Formula

C44H46Cl4N8Zn

Molecular Weight

894.1 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;tetrachloride

InChI

InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

UHVZXKFEGYMNNM-UHFFFAOYSA-J

Canonical SMILES

C[N+]1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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